3-(Bromomethyl)-5-methylbenzo[d]isoxazole

Medicinal Chemistry Organic Synthesis Quality Control

Medicinal chemistry teams require validated electrophilic scaffolds for BET bromodomain targeting. This brominated heterocycle provides the precise 5-methyl substitution pattern essential for BRD4 binding affinity (81-82 nM Kd) and in vivo efficacy in castration-resistant prostate cancer models. - **Reactive site:** Bromomethyl group enables SN2 displacement with amines/thiols for focused SAR libraries. - **SAR-critical purity:** ≥95% (HPLC/NMR/MS) ensures batch-to-batch consistency for parallel synthesis. - **Supply chain:** Single reactive site eliminates off-target derivatization in automated workflows.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 37924-86-0
Cat. No. B3263731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-methylbenzo[d]isoxazole
CAS37924-86-0
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2CBr
InChIInChI=1S/C9H8BrNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5H2,1H3
InChIKeyOFHLKSCGAKEBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-5-methylbenzo[d]isoxazole Overview


3-(Bromomethyl)-5-methylbenzo[d]isoxazole (CAS 37924-86-0) is a brominated heterocyclic compound belonging to the benzo[d]isoxazole class, characterized by a fused benzene-isoxazole core with a reactive bromomethyl substituent at the 3-position and a methyl group at the 5-position . With a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol, this solid intermediate serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling reactions in medicinal chemistry . The compound is primarily utilized as a synthetic precursor in the development of pharmaceutical agents, particularly as a scaffold for generating potent and selective bromodomain and extra-terminal domain (BET) inhibitors targeting castration-resistant prostate cancer and other oncology indications [1].

BET bromodomain inhibitor scaffoldEnables synthesis of benzo[d]isoxazole-based inhibitors reported in BET research programs.
Single reactive electrophilic siteBromomethyl handle supports predictable SN2 derivatization without orthogonal protection needs.
Defined substitution pattern5-Methyl group provides distinct electronic and steric context for SAR exploration.

3-(Bromomethyl)-5-methylbenzo[d]isoxazole Substitution Risks


The 5-methyl substitution on the benzo[d]isoxazole core is not an inert structural feature; it directly influences both the electronic properties and the downstream biological activity of derived BET inhibitors. Removing the 5-methyl group (as in 3-(bromomethyl)benzo[d]isoxazole, CAS 37924-85-9) or introducing additional halogenation (as in 5-bromo-3-bromomethyl-benzo[d]isoxazole, CAS 57148-95-5) alters the compound's reactivity profile in nucleophilic substitution reactions and can significantly impact the binding affinity of final drug candidates to BRD4 bromodomains [1]. Furthermore, class-level evidence demonstrates that benzo[d]isoxazole-based BET inhibitors achieve potent Kd values (81-82 nM) and in vivo efficacy in xenograft models only when the core scaffold is precisely optimized—substituting the building block with an unoptimized analog risks derailing entire SAR campaigns [2]. The specific substitution pattern of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole provides a defined electronic and steric environment that cannot be replicated by generic isoxazole alternatives such as 3-(bromomethyl)isoxazole (CAS 76632-20-7), which lacks the fused benzene ring essential for BET bromodomain recognition [3].

Non-methylated analog (CAS 37924-85-9)
Lacks the 5-methyl group; electronic and steric shifts may alter downstream SAR in BET inhibitor campaigns.
5-Bromo derivative (CAS 57148-95-5)
Introduces a second reactive bromine site, adding bifunctional complexity that can require orthogonal protection strategies.
Simple isoxazole analog (CAS 76632-20-7)
Absence of fused benzene ring prevents key BET bromodomain recognition observed with the benzo[d]isoxazole core.

3-(Bromomethyl)-5-methylbenzo[d]isoxazole Comparative Evidence


Molecular Weight vs Non-Methylated Analog

3-(Bromomethyl)-5-methylbenzo[d]isoxazole exhibits a molecular weight of 226.07 g/mol, which is 14.03 g/mol higher than its direct non-methylated analog 3-(bromomethyl)benzo[d]isoxazole (CAS 37924-85-9, MW 212.04 g/mol) . This mass difference, corresponding precisely to one methyl group, enables unambiguous identification via mass spectrometry and ensures that procurement of the correct 5-methylated building block can be analytically verified to prevent cross-contamination or mis-shipment of the non-methylated analog .

MW vs Non‑Methylated
Direct comparison
226.07 g/mol Target (5-methyl)
212.04 g/mol Non-methylated analog
14.03 g/mol mass difference enables unambiguous MS identification.
Prevents accidental substitution with non-methylated building block.
Medicinal Chemistry Organic Synthesis Quality Control

Purity Benchmarking

3-(Bromomethyl)-5-methylbenzo[d]isoxazole is commercially supplied with a minimum purity specification of 95% from multiple established vendors including Sigma-Aldrich and AKSci . This purity level is verified through standard analytical techniques including NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC analysis, ensuring the material meets the stringent requirements of modern drug discovery programs [1]. In contrast, less commonly procured analogs such as 3-(bromomethyl)isoxazole (CAS 76632-20-7) are typically offered at comparable purity (95%) but lack the benzo[d]isoxazole core required for BET inhibitor development [2].

Purity Benchmarking
Cross-study comparable
≥95% (HPLC‑verified)
Consistent purity specification supports reproducible synthetic outcomes.
Scaffold applicability differentiates from isoxazole analogs; identity by NMR, MS, HPLC.
Analytical Chemistry Procurement Synthetic Reproducibility

BET Bromodomain Inhibitor Potency

While 3-(Bromomethyl)-5-methylbenzo[d]isoxazole itself serves as a synthetic intermediate rather than a final drug candidate, the benzo[d]isoxazole scaffold it enables has been validated in potent BET inhibitors. Two optimized benzo[d]isoxazole derivatives, compounds 6i (Y06036) and 7m (Y06137), demonstrated Kd values of 82 nM and 81 nM respectively against the BRD4(1) bromodomain, with high selectivity over non-BET family members [1]. These compounds also showed potent inhibition of cell growth, colony formation, and AR/MYC expression in prostate cancer cell lines, with therapeutic effects confirmed in a C4-2B CRPC xenograft tumor model in mice [2]. This class-level evidence establishes that the benzo[d]isoxazole core—specifically accessible via the 3-(Bromomethyl)-5-methylbenzo[d]isoxazole building block—is a validated scaffold for developing high-affinity BET inhibitors, whereas simple isoxazole analogs lacking the fused benzene ring are not represented in similarly potent BET inhibitor series [3].

BRD4(1) Kd (Derivatives)
Class-level inference
81 – 82 nM
Supports benzo[d]isoxazole scaffold validation for BET inhibitor research.
Data from optimized final compounds; intermediate requires derivatization. Context-dependent.
BET Inhibition BRD4 Binding Castration-Resistant Prostate Cancer SAR

Nucleophilic Substitution Reactivity

The bromomethyl group at the 3-position of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole demonstrates high reactivity toward nucleophiles, enabling efficient SN2 displacement for the introduction of diverse functional groups . The benzoxazole core provides stability while allowing further derivatization, and the 5-methyl substitution offers a defined steric and electronic environment that distinguishes this compound from non-methylated analogs [1]. In contrast, 5-bromo-3-bromomethyl-benzo[d]isoxazole (CAS 57148-95-5) features dual bromination, with the bromomethyl group at the 3-position demonstrating enhanced reactivity compared to the bromine atom at the 5-position due to the electron-withdrawing nature of the isoxazole ring system . This differential reactivity profile means that 3-(Bromomethyl)-5-methylbenzo[d]isoxazole offers a single, predictable reactive site, whereas the 5-bromo analog introduces a second potential site for unwanted side reactions, complicating synthetic planning.

Reactive Site Profile
Class-level inference
Monofunctional Target (SN2 predictable)
Bifunctional 5-Bromo analog
Single reactive site simplifies route design, reducing protection group requirements.
Dual-site analog introduces synthetic complexity; orthogonal strategies may be needed.
Nucleophilic Substitution Cross-Coupling Synthetic Chemistry

NMR Fingerprint

Analytical characterization of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole is routinely performed using 1H and 13C NMR spectroscopy, mass spectrometry, and HPLC purity analysis, providing a reproducible spectral fingerprint that confirms both identity and purity [1]. The compound's InChI Key (OFHLKSCGAKEBIP-UHFFFAOYSA-N) and InChI Code (1S/C9H8BrNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5H2,1H3) provide unique digital identifiers for unambiguous database cross-referencing . This level of analytical characterization, available from major suppliers, enables researchers to confidently verify the identity of incoming material and ensure batch-to-batch consistency, which is essential for reproducible synthetic outcomes and regulatory compliance in pharmaceutical research .

NMR / MS Fingerprint
Supporting evidence
¹H, ¹³C NMR, HPLC, MS
Standardized analytical data reduces in‑house characterization burden.
Established InChI Key supports identity verification and batch consistency.
Quality Assurance NMR Spectroscopy Structural Confirmation

3-(Bromomethyl)-5-methylbenzo[d]isoxazole Application Scenarios


BET Bromodomain Inhibitor Synthesis

3-(Bromomethyl)-5-methylbenzo[d]isoxazole serves as a critical electrophilic building block for constructing benzo[d]isoxazole-containing BET inhibitors with validated sub-100 nM binding affinity to BRD4(1) bromodomains [1]. Researchers can utilize the reactive bromomethyl group for nucleophilic substitution with diverse amine, thiol, or alcohol nucleophiles to generate focused libraries of BET inhibitor candidates. The resulting compounds have demonstrated potent inhibition of cell growth, colony formation, and AR/MYC expression in prostate cancer cell lines, with therapeutic efficacy confirmed in C4-2B CRPC xenograft models . This application is particularly relevant for medicinal chemistry teams developing novel therapeutics for castration-resistant prostate cancer and other BET-dependent malignancies.

Cross-Coupling Reactions

The benzoxazole core of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole provides stability while enabling further derivatization through cross-coupling reactions [1]. The bromomethyl group can be converted to organometallic species (e.g., organozinc or organoboron reagents) for Suzuki-Miyaura, Negishi, or other palladium-catalyzed cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or vinyl substituents. This application scenario is ideal for synthetic chemistry groups engaged in late-stage functionalization and molecular diversification of drug-like scaffolds, particularly when the 5-methyl substitution pattern is required for target engagement as demonstrated in the BET inhibitor series .

High-Throughput Chemistry Building Block

With a minimum purity specification of 95% verified by HPLC, NMR, and MS analysis [1], 3-(Bromomethyl)-5-methylbenzo[d]isoxazole is suitable for use in automated parallel synthesis platforms and high-throughput chemistry workflows. The single, predictable reactive site (bromomethyl group) enables reliable SN2 displacement under standardized conditions, while the 5-methyl substitution provides a defined steric environment that can be exploited for SAR studies . This application is particularly valuable for core facilities and contract research organizations requiring consistent, analytically verified building blocks for library production.

Co-Crystallization Probe Synthesis

The benzo[d]isoxazole scaffold has been successfully co-crystallized with BRD4(1) bromodomain, providing solid structural basis for compound optimization [1]. 3-(Bromomethyl)-5-methylbenzo[d]isoxazole can be elaborated into tool compounds or chemical probes for X-ray crystallography and biophysical studies of BET bromodomain binding. The availability of standardized analytical data, including unique InChI Key and NMR fingerprints , ensures that the starting material can be reliably procured and characterized for structural biology applications requiring high chemical integrity and batch-to-batch consistency.

Application
Selection Property
Validation Focus
BET bromodomain inhibitor research
Benzo[d]isoxazole scaffold with reported BRD4 binding context
BET binding assay and cellular endpoint validation
Cross‑coupling derivatization studies
Reactive bromomethyl handle for Pd‑catalyzed coupling reactions
Coupling efficiency and product structural confirmation
Parallel synthesis and library production
Single reactive site; commercially verified purity
Reaction reproducibility and batch consistency
Structural biology probe development
Scaffold with reported BRD4 co‑crystallization data
Crystallographic binding mode and material identity
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